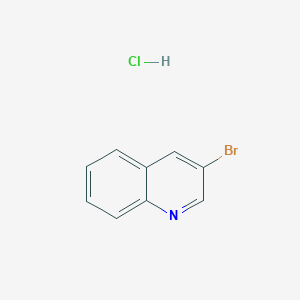

3-Bromoquinoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKZFCNOSXJBOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20848345 | |

| Record name | 3-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20848345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90224-68-3 | |

| Record name | 3-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20848345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 3 Bromoquinoline and Its Derivatives

Classical Synthetic Routes to 3-Bromoquinoline (B21735)

Traditional methods for the synthesis of 3-bromoquinoline and its derivatives often rely on direct bromination of the quinoline (B57606) core or the assembly of the quinoline ring from appropriately substituted precursors using well-established named reactions.

Reactions Involving Quinoline Perbromide

One of the most direct classical approaches involves the electrophilic bromination of quinoline itself. To control the regioselectivity and avoid the formation of multiple isomers, the reaction is often carried out on an acid salt of quinoline. A patented method describes the production of high-purity 3-bromoquinoline hydrobromide by reacting a quinoline acid salt with bromine in a suitable solvent. google.com This process typically involves dissolving the quinoline salt, such as quinoline hydrobromide, and reacting it with elemental bromine. google.com The resulting 3-bromoquinoline hydrobromide often precipitates from the reaction mixture and can be further purified by recrystallization from a mixed solvent system, such as water and an alcohol, before being neutralized with an alkali to yield the free base. google.com

| Reactants | Reagents | Solvent | Key Steps | Reference |

| Quinoline Acid Salt | Bromine (Br₂) | Dichlorobenzene, Nitrobenzene, etc. | 1. Reaction to form 3-bromoquinoline hydrobromide. 2. Recrystallization of the hydrobromide salt. 3. Neutralization with alkali (e.g., Na₂CO₃) to yield 3-bromoquinoline. | google.com |

This method provides a straightforward route to the desired product, leveraging the directing effects of the protonated nitrogen atom on the quinoline ring to favor substitution at the 3-position.

Utilization of Substituted Anilines and Carbonyl Compounds

Several classic named reactions for quinoline synthesis build the heterocyclic ring from anilines and carbonyl-containing compounds. By selecting appropriately brominated starting materials, these methods can be adapted to produce 3-bromoquinolines.

Friedländer Synthesis: This reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone). wikipedia.orgorganic-chemistry.org To synthesize 3-bromoquinoline, one could theoretically react 2-aminobenzaldehyde with a bromo-ketone. Alternatively, a more direct approach involves using a 2-amino-bromo-aryl ketone or aldehyde as the starting aniline (B41778) derivative. nih.gov

Doebner-Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones. wikipedia.org The regiochemistry of the final quinoline product depends on the substitution pattern of the reactants. acs.org

Combes Synthesis: In the Combes synthesis, an aniline is condensed with a β-diketone under acidic conditions. wikipedia.orgwikiwand.comquimicaorganica.org The reaction proceeds via a Schiff base intermediate which then undergoes acid-catalyzed ring closure to form the quinoline ring. wikiwand.com Using a bromo-substituted aniline or a brominated β-diketone could direct the synthesis towards a bromoquinoline derivative.

Modern and Regioselective Synthesis of 3-Bromoquinoline

Contemporary synthetic chemistry has focused on developing more efficient and highly regioselective methods, including catalytic cycloadditions and pathways involving specialized functionalized intermediates.

Formal Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

A highly effective and regioselective modern route to 3-bromoquinoline derivatives involves a formal [4+2] cycloaddition reaction. Research published in The Journal of Organic Chemistry details a method where an N-aryliminium ion, generated in situ from an arylmethyl azide (B81097), reacts with a 1-bromoalkyne. This acid-promoted rearrangement and subsequent cycloaddition provides a reliable pathway to various 3-bromoquinoline derivatives in good yields. The process is noted for its high regioselectivity, consistently placing the bromo substituent at the C3 position of the newly formed quinoline ring.

Table of [4+2] Cycloaddition for 3-Bromoquinoline Derivatives

| Arylmethyl Azide | 1-Bromoalkyne | Yield of 3-Bromoquinoline Derivative |

|---|---|---|

| Benzyl (B1604629) azide | Bromophenylacetylene | Good |

| 4-Fluorobenzyl azide | Bromo(4-fluorophenyl)acetylene | 61-76% |

This strategy can be adapted to produce a variety of substituted 3-bromoquinolines by changing the substituents on the arylmethyl azide and the 1-bromoalkyne.

Synthesis via Functionalized Intermediates (e.g., 1,1,3,3-Tetramethoxypropane (B13500) derivatives)

Another modern approach utilizes versatile building blocks that can be incorporated into the quinoline skeleton. 1,1,3,3-Tetramethoxypropane is a stable organic compound that serves as a protected form of malondialdehyde. wikipedia.org Upon acid hydrolysis, it releases the highly reactive malondialdehyde, a three-carbon dialdehyde. chemicalbook.com

This functionality is key to synthesizing the quinoline ring. A powerful strategy involves reacting aniline with a brominated derivative of malondialdehyde. A relevant precursor can be generated by the direct bromination of 1,1,3,3-tetramethoxypropane itself. A US patent describes a process where reacting 1,1,3,3-tetramethoxypropane with bromine yields a product mixture rich in 2-bromo-3-loweralkoxyacrolein. google.com This 2-bromo-α,β-unsaturated aldehyde is an ideal C3 building block.

This functionalized intermediate can then be condensed with aniline in a Friedländer-type reaction. The amino group of aniline would react with the aldehyde of the 2-bromo-3-methoxyacrolein, and the subsequent intramolecular cyclization and dehydration would lead directly and regioselectively to the formation of 3-bromoquinoline.

Preparation of 3-Bromoquinoline Hydrochloride Salt

The synthesis of this compound is a multi-step process that begins with the formation of 3-bromoquinoline, which is subsequently converted to its hydrochloride salt. The purity of the final salt is highly dependent on the purification of the intermediate compounds.

Salt Formation and Purification Processes

The formation of 3-bromoquinoline often results in its hydrobromide salt, particularly when reacting a quinoline acid salt with bromine. google.com A known method involves the reaction of quinoline hydrochloride with bromine in a solvent, which produces 3-bromoquinoline hydrobromide as a crystalline precipitate. google.com This crude salt is then separated from the reaction mixture by filtration. google.com

To obtain the free base, the purified hydrobromide salt is treated with an alkali, such as sodium hydroxide, which liberates 3-bromoquinoline. google.comgoogle.com The free base can then be separated from the aqueous phase; it can be distilled directly or extracted using an organic solvent like toluene (B28343) or benzene (B151609), followed by distillation of the organic layer to yield pure 3-bromoquinoline. google.com

The final step is the conversion to the hydrochloride salt. This is achieved by reacting the purified 3-bromoquinoline free base with hydrochloric acid. The resulting this compound (CAS RN: 90224-68-3) can then be isolated. chemscene.com General purification techniques throughout the process include washing organic layers with solutions like sodium bicarbonate to neutralize excess acid and drying the organic extracts over agents like anhydrous sodium sulfate (B86663). acgpubs.org

Recrystallization Strategies for Enhanced Purity

Recrystallization is a critical technique used to purify solid intermediates, thereby ensuring a high-purity final product. mt.com In the synthesis of 3-bromoquinoline, the intermediate hydrobromide salt is subjected to recrystallization to remove by-products from the bromination reaction. google.com

Initial attempts to recrystallize 3-bromoquinoline hydrobromide using a single solvent proved problematic. Using only water led to the formation of undesirable pitch-like substances, while the salt's low solubility in most organic solvents required impractically large volumes. google.com Research has shown that a mixed-solvent system is the most effective strategy. google.com Specifically, using a mixture of water and an alcohol, such as methanol, ethanol, or propanol, allows for effective dissolution when heated and efficient crystallization of the purified salt upon cooling. google.com This process effectively removes impurities, allowing for the subsequent liberation of high-purity 3-bromoquinoline. google.com

Table 1: Recrystallization Solvents for 3-Bromoquinoline Hydrobromide

| Solvent System | Observation | Outcome | Source |

|---|---|---|---|

| Water (single) | Formation of pitch-like substances | Ineffective purification | google.com |

| Organic Solvent (single) | Low solubility, requires large volumes | Impractical for large-scale purification | google.com |

Green Chemistry Approaches in 3-Bromoquinoline Synthesis

In line with the growing emphasis on sustainable development in the pharmaceutical industry, green chemistry principles are increasingly being applied to the synthesis of quinoline derivatives. jddhs.comsamipubco.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to classical synthesis methods like the Skraup, Friedlander, or Doebner-von Miller reactions, which often require harsh conditions and hazardous chemicals. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant green chemistry technique for preparing quinoline derivatives. nih.gov This method uses microwave irradiation to supply energy to the reaction, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.netnih.gov For instance, the synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives and quinoline-3-carboxylic acid derivatives has been successfully achieved using microwave irradiation. jmpas.comnih.gov The advantages include cleaner reaction profiles and simpler work-up procedures, making it an efficient and environmentally friendly alternative. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | researchgate.netnih.gov |

| Product Yield | Often lower | Generally higher | researchgate.net |

| Reaction Profile | Can have side reactions | Cleaner, fewer by-products | nih.gov |

| Energy Efficiency | Less efficient | More energy-efficient | jddhs.com |

Catalysis in Environmentally Benign Conditions

A key focus of green chemistry is the development and use of environmentally benign catalysts that are efficient, selective, and often recyclable. nih.gov For quinoline synthesis, this involves moving away from stoichiometric amounts of hazardous reagents. nih.gov

Recent advancements include:

Metal-Free Catalysis : Acid-promoted cycloaddition reactions have been developed for synthesizing 3-bromoquinoline derivatives without the need for metal catalysts, presenting a greener alternative. acs.org

Heterogeneous Catalysts : Solid acid catalysts, such as zeolites, are being used for the synthesis of quinazoline-based compounds. researchgate.net These catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste. researchgate.netmdpi.com

Eco-Catalysis : Innovative approaches utilize catalysts derived from renewable resources, such as fruit waste, to promote reactions under mild conditions, further reducing the environmental impact. nih.gov

Solvent-Free and Aqueous Reaction Media

Reducing or eliminating the use of volatile and often toxic organic solvents is a cornerstone of green chemistry. jddhs.com For the synthesis of quinolines and related heterocycles, two major strategies have been successfully implemented.

Aqueous Reaction Media : Performing reactions in water is a highly desirable green approach. The synthesis of quinazoline (B50416) compounds has been demonstrated using water as a solvent in conjunction with a recyclable solid acid catalyst, providing an environmentally friendly protocol. researchgate.net

Solvent-Free Reactions : Another effective method is to conduct reactions without any solvent. acgpubs.org This is often achieved by mixing the solid reactants, sometimes with a catalyst like caesium iodide, and applying energy through conventional heating or microwave irradiation. acgpubs.orgresearchgate.net This solvent-free approach offers numerous benefits, including a significant reduction in waste, simpler methodology, shorter reaction times, and an easier work-up process. researchgate.net

Atom Economy Considerations in Bromination Reactions

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has 100% atom economy, where all reactant atoms are converted into the final product, minimizing waste. primescholars.com

The synthesis of 3-bromoquinoline can be achieved through several routes, each with different implications for atom economy.

Direct Electrophilic Aromatic Substitution: This is a common method for brominating aromatic compounds. nih.gov In the case of quinoline, reacting it with a brominating agent like molecular bromine (Br₂) or N-bromosuccinimide (NBS) results in the substitution of a hydrogen atom with a bromine atom. rsc.orgthieme-connect.com

Using Br₂, the reaction produces hydrogen bromide (HBr) as a byproduct.

When NBS is used, succinimide (B58015) is the byproduct. In both instances, the atoms of the byproduct are not part of the final 3-bromoquinoline molecule, leading to a lower atom economy. Substitution reactions, by their nature, are generally less atom-economical than addition reactions. primescholars.com

Sandmeyer Reaction: This reaction provides a regioselective route to aryl halides from aryl amines. wikipedia.orgorganic-chemistry.org To synthesize 3-bromoquinoline, the process would start with 3-aminoquinoline (B160951). This amine is converted into a diazonium salt, which is then treated with a copper(I) bromide (CuBr) catalyst. wikipedia.orgnih.gov While effective, this multi-step process generates significant byproducts, including nitrogen gas (N₂) and various inorganic salts, resulting in poor atom economy. primescholars.comwikipedia.org

Addition and Cyclization Reactions: More modern and atom-economical methods are being developed. One such approach is the electrophile-driven cyclization of specifically designed precursors. organic-chemistry.org For instance, the reaction of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine can produce highly substituted 3-iodoquinolines in a single, high-yield step under mild conditions. organic-chemistry.org A similar strategy for 3-bromoquinoline derivatives involves a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne. acs.org These methods, which involve addition and intramolecular rearrangement, tend to have a higher atom economy as more of the reactant atoms are incorporated into the final structure. nih.gov Another approach considered to be atom-economical is the dehydrogenation of tetrahydroquinolines. rsc.org

Table 1: Comparative Analysis of Atom Economy in Bromination Reactions

| Synthesis Method | Reactants | Desired Product | Byproducts | Atom Economy |

|---|---|---|---|---|

| **Direct Bromination (with Br₂) ** | Quinoline, Bromine | 3-Bromoquinoline | Hydrogen Bromide | Lower |

| Direct Bromination (with NBS) | Quinoline, N-Bromosuccinimide | 3-Bromoquinoline | Succinimide | Lower |

| Sandmeyer Reaction | 3-Aminoquinoline, Nitrous Acid, Copper(I) Bromide | 3-Bromoquinoline | Nitrogen Gas, Water, Copper Salts | Poor |

| Cyclization Reactions | e.g., N-aryliminium ion, 1-bromoalkyne | 3-Bromoquinoline Derivative | Minimal (depends on specific reaction) | Higher |

Large-Scale Synthetic Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces numerous challenges, including cost, safety, scalability, and product purity.

Skraup Synthesis: This is a classic method for producing the quinoline core structure by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. numberanalytics.comresearchgate.net However, the Skraup reaction is notoriously violent and difficult to control, often proceeding with extreme vigor. researchgate.netorgsyn.org The use of harsh conditions, such as high temperatures and concentrated sulfuric acid, presents significant safety and handling challenges on a large scale. numberanalytics.comnih.gov While moderators like ferrous sulfate can be used to control the reaction's pace, the inherent risks and often low yields make it less than ideal for industrial production. orgsyn.org

Direct Bromination: While seemingly straightforward, the direct bromination of quinoline on a large scale is complicated by a lack of regioselectivity. The reaction can yield a mixture of isomers, including 5-bromo and 8-bromo derivatives, in addition to the desired 3-bromoquinoline. chemicalbook.com Separating these isomers requires extensive purification, which adds to the cost and complexity of the process. Optimizing reaction conditions, such as temperature, solvent, and the choice of brominating agent, is crucial for improving selectivity but can be challenging to perfect for industrial application. thieme-connect.comacgpubs.org

Sandmeyer Reaction: The Sandmeyer reaction offers excellent regioselectivity, starting from 3-aminoquinoline. thieme-connect.com However, its large-scale application has drawbacks. Diazonium salts are often thermally unstable and can be explosive, requiring strict temperature control (typically at or below 0°C). nih.gov Furthermore, the reaction uses stoichiometric amounts of copper salts, which must be removed from the final product and treated as heavy metal waste, posing environmental and cost concerns. wikipedia.orgnih.gov

Optimized Industrial Process: For the large-scale synthesis of high-purity 3-bromoquinoline, particularly for pharmaceutical applications, a robust and reproducible process is essential. google.com A patented method addresses many of the challenges of other routes. google.com This process involves:

Reacting an acid salt of quinoline with bromine in a suitable solvent to form 3-bromoquinoline hydrobromide.

This intermediate salt is then isolated and purified by recrystallization from a mixed solvent system, such as water and an alcohol (e.g., methanol). This step is effective at removing byproducts from the bromination reaction.

The purified 3-bromoquinoline hydrobromide is then neutralized with an alkali (like sodium carbonate) to release the free base.

The final product is extracted into an organic solvent (e.g., toluene) and purified by simple distillation to yield high-purity 3-bromoquinoline. google.com This method is advantageous for large-scale production because it provides a clear path for purification via recrystallization of the salt, avoiding complex chromatographic separations and handling of hazardous intermediates like diazonium salts. google.comnih.gov The optimization of parameters such as reaction temperature, reagent ratios, and crystallization conditions is key to ensuring high yield and purity in a scalable process. nih.gov

Table 2: Comparison of Synthetic Routes for Large-Scale Production

| Synthetic Route | Advantages | Disadvantages | Suitability for Large Scale |

|---|---|---|---|

| Skraup Synthesis | Uses simple starting materials. | Often violent and unsafe; uses harsh conditions; low yields. researchgate.netorgsyn.org | Poor |

| Direct Bromination | Simple one-step reaction. | Poor regioselectivity leading to mixed isomers; purification is difficult. chemicalbook.com | Moderate, with significant purification challenges. |

| Sandmeyer Reaction | Excellent regioselectivity. | Use of unstable diazonium salts; copper waste. wikipedia.orgnih.gov | Moderate, requires stringent safety controls and waste management. |

| Patented Salt Recrystallization Method | High purity product; avoids hazardous intermediates; scalable purification. google.com | Multi-step process. | Good |

Reactivity and Chemical Transformations of 3 Bromoquinoline

Metal-Mediated Cross-Coupling Reactions

3-Bromoquinoline (B21735) is an excellent substrate for numerous metal-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, with palladium and copper being the most prominent metals used to catalyze these reactions. chemimpex.comrsc.org

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between organohalides and organoboron compounds. nih.govwikipedia.org This reaction is particularly effective for the arylation of 3-bromoquinoline, leading to the synthesis of 3-arylquinolines, which are important structural motifs in medicinal chemistry and materials science.

The general mechanism involves three key steps: oxidative addition of the 3-bromoquinoline to a Pd(0) complex, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to yield the 3-arylquinoline product and regenerate the Pd(0) catalyst. libretexts.org

Research has demonstrated the successful coupling of 3-bromoquinoline with various arylboronic acids. For instance, the coupling with 2-aminophenylboronic acid hydrochloride proceeds efficiently under Suzuki-Miyaura conditions to form the desired biaryl system. researchgate.net A specific case study optimized the coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester. researchgate.net This study explored various palladium pre-catalysts, ligands, and reaction parameters to maximize the yield of the resulting 3-(3,5-dimethylisoxazol-4-yl)quinoline. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Bromoquinoline Derivatives

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd Precatalyst + Ligand | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | researchgate.net |

| Bromoquinolines | 2-Aminophenylboronic acid hydrochloride | PdCl₂(dppf) | 2-Aminophenyl-substituted quinolines | researchgate.net |

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic Acids | Pd(PPh₃)₄ / K₂CO₃ | 2,3,4-Triarylquinolines | nih.gov |

The Kumada cross-coupling, which utilizes Grignard reagents (organomagnesium halides) as the organometallic partner, was one of the first transition-metal-catalyzed C-C bond-forming reactions developed. organic-chemistry.org It offers a direct method for coupling aryl halides like 3-bromoquinoline with alkyl or aryl Grignard reagents, typically using a nickel or palladium catalyst. organic-chemistry.orgnih.gov While specific studies focusing solely on the Kumada coupling of 3-bromoquinoline are less common, the reaction of unprotected bromoanilines with Grignard reagents has been successfully demonstrated using a palladium source and a Buchwald-type ligand, a methodology applicable to heteroaromatic halides. nih.gov The general applicability suggests that 3-bromoquinoline would be a viable substrate for such transformations.

The Hiyama cross-coupling employs organosilanes as the coupling partners in a palladium-catalyzed reaction. This method is noted for its tolerance of various functional groups. Asymmetric Hiyama cross-couplings have been developed for α-bromo esters using a nickel/chiral diamine ligand catalyst system to produce α-aryl carboxylic acid derivatives with high enantioselectivity. organic-chemistry.org This demonstrates the potential for developing stereoselective C-C bond formations, a strategy that could potentially be extended to substrates like 3-bromoquinoline for the synthesis of chiral quinoline (B57606) derivatives.

Palladium catalysis is pivotal not only for traditional cross-coupling but also for more advanced transformations like C-H activation and C-N bond formation (Buchwald-Hartwig amination). mit.edunih.gov These methods provide powerful routes to functionalized quinolines.

C-H Activation: Palladium-catalyzed C-H activation allows for the direct functionalization of carbon-hydrogen bonds. rsc.orgnih.gov For instance, bromoquinolines can be subjected to palladium-catalyzed C-H activation/C-N bond formation, highlighting the differential reactivity of C-H versus C-Br bonds. researchgate.net In a related example, 3-bromoquinolin-2(1H)-ones undergo a Pd/Cu-catalyzed C-H heteroarylation with various azoles, demonstrating a strategy to build complex heterocyclic systems on the quinoline core. nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. rsc.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an aryl halide, such as 3-bromoquinoline, with an amine in the presence of a suitable base and phosphine (B1218219) ligand. beilstein-journals.org This methodology facilitates the synthesis of 3-aminoquinoline (B160951) derivatives, which are precursors to a wide range of biologically active compounds. The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine ligands often providing the most active and stable catalyst systems. mit.edu

Table 2: Palladium-Catalyzed C-H Activation and C-N Bond Formation

| Substrate | Reagent | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 3-Bromoquinolin-2(1H)-ones | Azoles | Pd(OAc)₂/CuI, PPh₃ | C-H Heteroarylation | 3-(Heteroaryl)quinolin-2(1H)-ones | nih.gov |

| Bromoquinolines | 2-Aminophenylboronic acid | PdCl₂(dppf) | C-H Activation/C-N Formation | Polycyclic systems | researchgate.net |

| N-Substituted 4-bromo-7-azaindole | Amides, Amines | Pd(OAc)₂/Xantphos | C-N Cross-Coupling | N-Aryl-7-azaindoles | beilstein-journals.org |

Copper catalysts offer a cost-effective and versatile alternative to palladium for certain cross-coupling reactions. researchgate.net Copper has been shown to effectively catalyze the amination of 3-bromoquinoline. researchgate.netresearchgate.net For example, heating 3-bromoquinoline with liquid ammonia (B1221849) in the presence of copper powder as a catalyst yields 3-aminoquinoline. researchgate.net More advanced catalytic systems, such as those formed in situ from CuI and a ligand like 1,10-phenanthroline, can facilitate the amination of aryl halides with high yields. researchgate.net

Beyond amination, copper catalysis is also involved in other transformations. A bimetallic Pd(OAc)₂/CuI system was found to be effective for the C-H heteroarylation of 3-bromoquinolin-2(1H)-ones. nih.gov Copper can also catalyze the formation of C-CN bonds; 3-cyanoquinoline can be prepared from 3-bromoquinoline by heating it with copper cyanide. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. byjus.comlibretexts.org In the quinoline system, the reactivity towards nucleophiles can be influenced by the position of the substituent and the reaction conditions.

The direct displacement of the bromine atom in 3-bromoquinoline by nitrogen nucleophiles is a key method for synthesizing 3-aminoquinolines.

Reaction with Ammonia: The reaction of 3-bromoquinoline with potassium amide in liquid ammonia at -33°C is a classic example of nucleophilic substitution on the quinoline ring. researchgate.net This reaction yields a mixture of 3-aminoquinoline and 4-aminoquinoline. The formation of the 4-amino product suggests the reaction proceeds, at least in part, through a "benzyne"-type intermediate, specifically a 3,4-quinolyne. researchgate.netmasterorganicchemistry.com In this mechanism, the strong base (amide ion) first deprotonates the C-4 position, followed by the elimination of the bromide ion to form the highly reactive quinolyne intermediate. Subsequent addition of ammonia can occur at either C-3 or C-4, leading to the mixture of isomeric aminoquinolines. researchgate.net As mentioned previously, copper catalysis can also be employed to achieve amination with ammonia, often with improved selectivity for the direct substitution product. researchgate.net

Reaction with Primary Amines: The synthesis of N-substituted amines can be achieved through reductive amination, where an aldehyde or ketone reacts with a primary amine to form an imine, which is then reduced. libretexts.orglibretexts.org While not a direct substitution on 3-bromoquinoline itself, the resulting aminoquinolines from the above methods can be further functionalized using these established procedures. Direct SNAr reactions with primary amines on 3-bromoquinoline are also feasible, typically requiring a catalyst (like copper or palladium) and a base to facilitate the C-N bond formation, analogous to the Buchwald-Hartwig amination. beilstein-journals.orgnih.gov

Table 3: Amination of 3-Bromoquinoline

| Reagent(s) | Conditions | Proposed Intermediate | Product(s) | Reference |

|---|---|---|---|---|

| KNH₂ / liquid NH₃ | -33°C | 3,4-Quinolyne | 3-Aminoquinoline and 4-Aminoquinoline | researchgate.net |

| Liquid NH₃ / Cu powder | Heating | SNAr | 3-Aminoquinoline | researchgate.net |

| Ammonia / CuI-ligand | Heating | Catalytic SNAr | 3-Aminoquinoline | researchgate.net |

Cyano-Functionalization via Copper Cyanide

The conversion of 3-bromoquinoline to 3-cyanoquinoline can be achieved through the Rosenmund-von Braun reaction. wikipedia.orgnumberanalytics.comsynarchive.com This reaction involves the displacement of the bromine atom with a cyanide group using copper(I) cyanide (CuCN). numberanalytics.comsynarchive.comorganic-chemistry.org The classical Rosenmund-von Braun reaction often requires high temperatures, typically between 150°C and 250°C, and is usually carried out in a polar, high-boiling solvent like pyridine (B92270), nitrobenzene, or DMF. organic-chemistry.orgthieme-connect.de

The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) catalyst, forming an aryl copper(III) halide intermediate. numberanalytics.comorganic-chemistry.org Subsequent reductive elimination then yields the desired aryl nitrile and copper(I) halide. organic-chemistry.org The use of an excess of copper cyanide can complicate the purification of the final product. organic-chemistry.org

To mitigate the harsh conditions of the classical method, modifications have been developed. For instance, the use of L-proline as an additive can promote the reaction at lower temperatures (80–120 °C), making the process more compatible with sensitive substrates. thieme-connect.de This modified approach has shown excellent functional-group compatibility. thieme-connect.de Other catalytic systems, such as those involving palladium or nickel, have also been explored for aryl cyanation. thieme-connect.deresearchgate.net

Table 1: Conditions for Cyano-Functionalization of Aryl Halides

| Catalyst/Reagent | Solvent | Temperature (°C) | Additive | Key Features |

| Copper(I) cyanide | Pyridine, Nitrobenzene, DMF | 150-250 | None | Classical Rosenmund-von Braun reaction. organic-chemistry.orgthieme-connect.de |

| Copper(I) cyanide | DMF | 120 | L-proline | Lower reaction temperature, good functional group tolerance. thieme-connect.de |

| Palladium(II) acetate | DMF | - | -Bu4NCl, Base | Catalytic amounts used for cyclization of iodoaryl alkenes. researchgate.net |

| Nickel catalysts | Dipolar aprotic solvents | - | Various | Used for cyanation of various heteroaromatic halides. researchgate.net |

Bromine-Magnesium Exchange Reactions and Related Organometallic Chemistry

The bromine atom at the 3-position of the quinoline ring is susceptible to bromine-magnesium exchange, a key transformation for the formation of Grignard reagents and other organometallic species. wikipedia.orgbyjus.com This reaction typically involves treating 3-bromoquinoline with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 3-quinolylmagnesium bromide. wikipedia.orgmnstate.eduwisc.edu The carbon-magnesium bond in the Grignard reagent is highly polar, rendering the carbon atom nucleophilic and basic. wikipedia.orgmnstate.edu

The formation of the Grignard reagent can be initiated by activating the magnesium surface, often with a small amount of iodine, methyl iodide, or 1,2-dibromoethane. wikipedia.org While some bromo-aryl compounds with amine functionalities fail to form Grignard reagents in diethyl ether, the reaction can often be successfully carried out in THF. rsc.org

Once formed, the 3-quinolylmagnesium bromide can react with a wide range of electrophiles. For example, it can react with carbonyl compounds like aldehydes and ketones to form secondary and tertiary alcohols, respectively. byjus.commnstate.edu It can also be used in coupling reactions with other organic halides in the presence of a suitable metal catalyst to form new carbon-carbon bonds. wikipedia.orgbyjus.com

More advanced methods for bromine-magnesium exchange have been developed. The use of iPrMgCl·LiCl (turbo-Grignard reagent) can significantly accelerate the rate of Br-Mg exchange. researchgate.net Additionally, bimetallic combinations like sBu₂Mg·2LiOR in toluene (B28343) enable efficient and regioselective Br/Mg exchanges under mild conditions. nih.govdntb.gov.ua These reagents can sometimes offer different regioselectivity compared to traditional Grignard formation. nih.govdntb.gov.ua

Table 2: Reagents for Bromine-Magnesium Exchange

| Reagent | Solvent | Key Features |

| Mg metal | Diethyl ether, THF | Classical method for Grignard reagent formation. wikipedia.orgmnstate.eduwisc.edu |

| iPrMgCl·LiCl | THF | "Turbo-Grignard", enhances reaction rate. researchgate.net |

| sBu₂Mg·2LiOR | Toluene | Efficient and regioselective exchange under mild conditions. nih.govdntb.gov.ua |

| n-BuLi | THF | Used for bromine-lithium exchange, can lead to "ate" complexes with magnesium salts. semanticscholar.orgmdpi.com |

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring is a bicyclic heteroaromatic system, and its reactivity in electrophilic aromatic substitution is influenced by the presence of the nitrogen atom and the bromine substituent. The nitrogen atom is deactivating and generally directs electrophiles to the benzene (B151609) ring (positions 5 and 8) and to a lesser extent, the pyridine ring. The bromine at the 3-position further influences the regioselectivity of subsequent substitutions.

Nitration and Oxidation Reactions

Nitration of bromoquinolines can lead to the introduction of a nitro group onto the ring system. For instance, nitrated bromoquinoline derivatives have been synthesized and studied for their potential biological activities. nih.gov The conditions for nitration typically involve the use of a nitrating agent such as nitric acid in the presence of sulfuric acid. msu.edu The position of nitration will be directed by the existing substituents on the quinoline ring.

Oxidation of the quinoline ring can also occur. The nitrogen atom in the quinoline ring can be oxidized to an N-oxide. researchgate.net This transformation can alter the electronic properties of the ring and influence the regioselectivity of subsequent reactions. researchgate.net For example, the formation of quinoline N-oxides is a key step in certain C-H activation strategies. researchgate.netnih.gov

Halogenation at Other Positions

Further halogenation of 3-bromoquinoline can introduce additional halogen atoms onto the ring. Electrophilic bromination of quinoline derivatives can be achieved using reagents like bromine in a suitable solvent. nih.govkhanacademy.org The regioselectivity of the bromination is dependent on the reaction conditions and the substitution pattern of the quinoline. nih.gov For example, direct bromination of certain substituted quinolines with excess bromine can lead to polybrominated products. nih.gov Lewis acid catalysts such as FeCl₃ or AlCl₃ are often required for the halogenation of less reactive aromatic rings. msu.eduwikipedia.orgyoutube.com The catalyst polarizes the halogen-halogen bond, increasing the electrophilicity of the halogen. wikipedia.org

Table 3: Reagents for Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Catalyst | Product Type |

| Nitration | HNO₃ | H₂SO₄ | Nitroquinoline msu.edu |

| Bromination | Br₂ | FeCl₃, AlCl₃ | Bromoquinoline nih.govwikipedia.org |

| Chlorination | Cl₂ | FeCl₃, AlCl₃ | Chloroquinoline msu.eduwikipedia.org |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | N/A | Quinoline N-oxide researchgate.net |

Rearrangement Reactions and Complex Molecular Transformations

The 3-bromoquinoline scaffold can participate in various rearrangement reactions and serve as a starting material for the synthesis of more complex molecular architectures. One notable reaction is the generation of 3,4-dehydroquinoline (a quinolyne intermediate) from 3-bromoquinoline upon treatment with a strong base like sodium amide in the presence of sodium tert-butoxide. researchgate.net This highly reactive intermediate can then undergo nucleophilic addition with various nucleophiles, such as amines and thiolates, to afford 4-substituted quinoline derivatives. researchgate.net

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to produce a structural isomer of the original molecule. masterorganicchemistry.combyjus.com These can be initiated by the formation of reactive intermediates like carbocations or carbanions. masterorganicchemistry.com While specific examples of complex skeletal rearrangements starting directly from 3-bromoquinoline hydrochloride are not extensively detailed in the provided context, the functional handles present (bromo and the quinoline nitrogen) allow for a variety of transformations that could lead to rearranged products. For example, reactions proceeding through quinolyne intermediates inherently involve a rearrangement of the bonding within the aromatic system.

Derivatization at Heteroatom Sites (e.g., N-oxidation, N-alkylation)

The nitrogen atom in the 3-bromoquinoline ring is a key site for derivatization, allowing for modifications that can significantly alter the compound's physical and chemical properties.

N-oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide. researchgate.net This is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). The formation of the N-oxide increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.netnih.gov However, in some cases, 3-bromoquinoline N-oxide has been found to be unreactive under certain C-H activation conditions. nih.gov

N-alkylation: The nitrogen atom can also be alkylated to form quaternary quinolinium salts. sciencemadness.orgacsgcipr.org This is an Sₙ2 reaction where the nitrogen acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide). acsgcipr.org The reaction is typically carried out in a suitable solvent, and a base such as potassium carbonate may be used to neutralize the hydrohalic acid formed during the reaction. sciencemadness.org The resulting quinolinium salts have different solubility and reactivity profiles compared to the parent 3-bromoquinoline.

Derivatization and Functionalization Strategies for 3 Bromoquinoline Scaffolds

Synthesis of Substituted Quinoline (B57606) Derivatives

The functionalization of the 3-bromoquinoline (B21735) scaffold can be achieved through various synthetic strategies, leading to a broad spectrum of substituted quinoline derivatives. These methods often involve the direct replacement of the bromine atom or the modification of other positions on the quinoline ring, facilitated by the electronic properties of the bromo-substituted core.

The introduction of an amino group at the C-3 position of the quinoline ring is a key transformation, as aminoquinolines are important intermediates in the synthesis of biologically active compounds. researchgate.net The direct amination of 3-bromoquinoline can be achieved through nucleophilic aromatic substitution reactions. For instance, the reaction of 3-bromoquinoline with ammonia (B1221849) can yield 3-aminoquinoline (B160951). researchgate.net This transformation is often catalyzed by copper complexes, which are a more cost-effective alternative to palladium catalysts for C-N bond formation. researchgate.net

Beyond the parent 3-aminoquinoline, a variety of amine derivatives can be prepared. The reaction of 3-bromoquinoline with primary or secondary amines, often under Buchwald-Hartwig amination conditions, allows for the synthesis of N-substituted 3-aminoquinolines. chemspider.com This method typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the amine with the aryl bromide. chemspider.com

General methods for the synthesis of amines, which can be adapted for the preparation of 3-aminoquinoline derivatives, include the reduction of nitro compounds, the ammonolysis of alkyl halides, the reduction of nitriles, and the Hoffmann bromamide (B1595942) degradation reaction. unacademy.com For example, a nitro group at a different position on the 3-bromoquinoline ring could be reduced to an amino group, or a nitrile group could be introduced and subsequently reduced to an aminomethyl group. unacademy.com

The synthesis of 3-aminoquinoline derivatives can also be approached through multi-step sequences. For example, the synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester has been reported starting from 3-aminoquinoline. google.com This process involves the bromination of 3-aminoquinoline to yield 3-amino-5-bromoquinoline, followed by a carbonyl insertion reaction using carbon monoxide in the presence of a palladium catalyst to introduce the carboxylic acid methyl ester group. google.com

Table 1: Examples of Amination Reactions of Bromoquinolines This table is illustrative and may not be exhaustive.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Bromoquinoline | Ammonia, Copper Catalyst | 3-Aminoquinoline | researchgate.net |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ, Toluene (B28343), 80°C | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

Quinoline-2(1H)-thiones and their S-alkylated derivatives are another important class of compounds that can be accessed from precursors related to 3-bromoquinoline. These compounds are of interest for their potential biological activities and as fluorescent sensors. semanticscholar.org

A method for the synthesis of 3-bromoquinoline-2(1H)-thiones involves the reaction of 2-(2,2-dibromoethenyl)phenyl isothiocyanates with butyllithium. semanticscholar.orgresearchgate.net This reaction proceeds via a bromine-lithium exchange, followed by an intramolecular cyclization to form the quinoline-2(1H)-thione ring system. The starting 2-(2,2-dibromoethenyl)phenyl isothiocyanates can be prepared in a five-step sequence from commercially available 2-nitrobenzaldehydes. semanticscholar.org

The resulting 3-bromoquinoline-2(1H)-thiones can be further functionalized. For example, treatment with haloalkanes in the presence of a base leads to the formation of 2-(alkylsulfanyl)-3-bromoquinolines. semanticscholar.orgresearchgate.net This S-alkylation reaction provides a route to a variety of alkylsulfanyl derivatives. semanticscholar.org

The 3-bromo-2-(alkylsulfanyl)quinolines can undergo further transformations. For instance, a second bromine-lithium exchange at the C-3 position allows for the introduction of carbon substituents. semanticscholar.org This has been demonstrated by reacting the lithiated intermediate with carbonyl compounds, such as benzaldehyde (B42025) and acetone, to yield 3-(1-hydroxyalkyl)quinoline-2(1H)-thiones after workup. semanticscholar.org

Table 2: Synthesis of 3-Bromoquinoline-2(1H)-thiones and Derivatives This table is illustrative and may not be exhaustive.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(2,2-Dibromoethenyl)phenyl isothiocyanate | n-BuLi, THF, -78°C, then H₂O | 3-Bromoquinoline-2(1H)-thione | 68% | semanticscholar.orgthieme-connect.com |

| 2-(2,2-Dibromoethenyl)-4-methoxyphenyl isothiocyanate | n-BuLi, THF, -78°C, then H₂O | 3-Bromo-7-methoxyquinoline-2(1H)-thione | 79% | semanticscholar.orgthieme-connect.com |

The introduction of a carboxylic acid group onto the 3-bromoquinoline scaffold can be achieved through various carboxylation methods. wikipedia.org Carboxylation is a fundamental reaction in organic chemistry that involves the treatment of a substrate with carbon dioxide. wikipedia.org A common strategy for the carboxylation of aryl halides is through the formation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, which then reacts with CO₂. wikipedia.org

For example, 3-bromoquinoline could potentially be converted to its corresponding Grignard or organolithium reagent, followed by quenching with carbon dioxide to yield 3-bromoquinoline-x-carboxylic acid, where 'x' would depend on the position of metalation.

While the direct carboxylation of 3-bromoquinoline itself is not extensively detailed in the provided search results, the synthesis of various bromoquinoline carboxylic acids has been reported, indicating the feasibility of such transformations. For instance, 6-bromoquinoline-3-carboxylic acid and 8-bromoquinoline-3-carboxylic acid are known compounds. glpbio.comsigmaaldrich.comglpbio.com

The synthesis of quinoline carboxylic acids can also be achieved through cyclization reactions. For example, the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester followed by thermal cyclization and hydrolysis, is a classic method for preparing 4-hydroxyquinoline-3-carboxylic acids. Modifications of this approach could potentially be used to synthesize bromo-substituted quinoline carboxylic acids.

Furthermore, the introduction of a carboxylic acid group can be accomplished via the oxidation of a suitable precursor, such as an alkyl or an aldehyde group, on the 3-bromoquinoline ring.

Table 3: Examples of Bromoquinoline Carboxylic Acids This table is illustrative and may not be exhaustive.

| Compound Name | CAS Number | Molecular Formula | Reference |

|---|---|---|---|

| 6-Bromoquinoline-3-carboxylic acid | 798545-30-9 | C₁₀H₆BrNO₂ | glpbio.com |

The synthesis of hydroxy- and alkoxy-substituted 3-bromoquinolines can be achieved through several synthetic routes. The introduction of these functional groups can significantly impact the biological activity and physicochemical properties of the quinoline scaffold.

One common approach to obtaining hydroxyquinolines is through the cyclization of appropriately substituted precursors. For instance, the Conrad-Limpach reaction, which involves the condensation of anilines with β-ketoesters, can yield 4-hydroxyquinolines. The Skraup synthesis, a reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent, can also be used to produce quinolines, which can then be further functionalized.

The direct hydroxylation of the 3-bromoquinoline ring can be challenging. However, the synthesis of alkoxy-substituted quinolines is more straightforward. Alkoxy groups can be introduced by the nucleophilic substitution of a leaving group, such as a halogen, with an alkoxide. Alternatively, a hydroxyquinoline can be alkylated to form the corresponding alkoxyquinoline. nih.gov

A method for the synthesis of 2-alkoxy- and 2-aroxy-3-substituted quinolines from o-alkynylaryl isocyanides and various alcohols and phenols has been reported. scribd.comnih.gov This reaction is promoted by 1,4-diazabicyclo[2.2.2]octane (DABCO) and proceeds under mild conditions. scribd.comnih.gov The reaction is initiated by the nucleophilic addition of DABCO to the isocyanide, followed by cyclization and subsequent substitution by the oxygenated nucleophile. scribd.comnih.gov This method is applicable to a wide range of functional groups and avoids the use of strong bases or metals. scribd.com

The synthesis of 8-hydroxyquinolines and their derivatives has been extensively studied. nih.gov Bromination of 8-hydroxyquinoline (B1678124) with bromine in chloroform (B151607) leads to the formation of 5,7-dibromo-8-hydroxyquinoline. acgpubs.org This dibromo derivative can then be used as a precursor for other functionalized quinolines. For example, methylation of 5,7-dibromo-8-hydroxyquinoline with dimethyl sulfate (B86663) yields 5,7-dibromo-8-methoxyquinoline. acgpubs.org

Table 4: Examples of Hydroxy- and Alkoxy-Substituted Quinolines This table is illustrative and may not be exhaustive.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| o-Alkynylaryl isocyanides | Alcohols/Phenols, DABCO | 2-Alkoxy(aroxy)-3-substituted quinolines | scribd.comnih.gov |

| 8-Hydroxyquinoline | Bromine, Chloroform | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |

Diversification through Side-Chain Modifications

The diversification of the 3-bromoquinoline scaffold can be effectively achieved through modifications of side chains attached to the quinoline ring. These modifications can be introduced after the initial functionalization of the 3-bromoquinoline core and allow for the fine-tuning of the molecule's properties.

Side-chain modifications are a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. For quinoline-based compounds, modifications to side chains at various positions have been shown to significantly impact their biological activity. nih.gov

For instance, in the context of antimalarial drugs, modifications to the aminoalkylamino side chain of 8-aminoquinolines have been extensively explored. nih.gov These modifications can include altering the length of the alkyl chain, introducing branching, or adding terminal functional groups. Metabolic studies of 8-aminoquinoline (B160924) derivatives have shown that side-chain hydroxylation is a key metabolic pathway, highlighting the importance of the side chain's structure. nih.gov

In a study on kynurenic acid analogs, which are 4-hydroxyquinoline-2-carboxylic acid derivatives, modifications to the C-3 side chain were performed to improve lipophilicity and blood-brain barrier permeability. mdpi.com These modifications included the introduction of different alkyl and aryl groups, demonstrating how side-chain engineering can be used to alter the physicochemical properties of quinoline derivatives. mdpi.com

The synthesis of these side-chain modified derivatives often involves standard organic chemistry transformations. For example, an amino group on a side chain can be acylated to form amides, or an alcohol group can be esterified or etherified. Carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira couplings, can be used to attach new carbon-based side chains to the quinoline ring, provided a suitable handle is present.

Regioselective Functionalization Studies

The regioselective functionalization of the quinoline ring is a critical aspect of synthesizing specific isomers of substituted quinolines. The inherent reactivity of the quinoline ring, with different positions having varying electron densities, can lead to mixtures of products in electrophilic substitution reactions. Therefore, methods that allow for the selective functionalization of a particular position are highly valuable.

C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles, including quinolines. nih.gov This approach allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often with high regioselectivity. For quinoline N-oxides, palladium-catalyzed C-H activation at the C-2 position is a well-established method for introducing various functional groups. mdpi.com However, the functionalization of other positions can be more challenging.

In the case of 3-bromoquinoline, the bromine atom can direct further functionalization. For example, metal-halogen exchange of 3-bromoquinoline can generate a nucleophilic center at the C-3 position, which can then react with various electrophiles.

A regioselective synthesis of 3-bromoquinoline derivatives has been achieved through a formal [4+2] cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide (B81097), and a 1-bromoalkyne. acs.org This method provides a reliable route to 3-bromoquinolines with good control over the position of the bromine atom. acs.org

Furthermore, the regioselective functionalization of 3-bromoquinoline can be achieved through a sequence of reactions. For example, a metal-free regioselective sequential C-H bond functionalization of 3-bromoquinoline has been reported. researchgate.net This approach allows for the introduction of different functional groups at specific positions on the quinoline ring, starting from the 3-bromo derivative.

The development of regioselective methods is crucial for the synthesis of structurally defined quinoline derivatives, which is essential for establishing clear structure-activity relationships in medicinal chemistry and for creating well-defined materials.

Multi-Component Reactions for Quinoline Skeleton Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures, such as the quinoline scaffold, in a single, efficient step. rsc.orgtcichemicals.com These reactions combine three or more starting materials in a convergent manner, offering high atom economy and the ability to generate diverse molecular structures by simply varying the initial components. rsc.orgrug.nl Several classic and modern MCRs have been developed for the assembly of quinoline rings, which can be adapted for the synthesis of 3-bromoquinoline derivatives.

Notable traditional methods include the Combes, Doebner-Miller, and Friedländer syntheses. nih.govnih.gov

Combes Synthesis : This reaction involves the acid-catalyzed condensation of anilines with β-diketones. wikipedia.orgquimicaorganica.orgwikiwand.com The initial step forms a Schiff base intermediate, which then undergoes cyclization and dehydration to yield a substituted quinoline. wikipedia.org The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and diketone. wikipedia.org

Doebner-Miller Reaction : A flexible method that uses anilines and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgsynarchive.comdbpedia.org This reaction is often catalyzed by strong Brønsted or Lewis acids. wikipedia.orgslideshare.net A key feature is that the α,β-unsaturated carbonyl component can be generated in situ from aldehydes or ketones. wikipedia.orgdbpedia.org

Friedländer Annulation : This synthesis provides a straightforward route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone). wikipedia.orgorganic-chemistry.org The reaction, which can be catalyzed by acids or bases, proceeds through a condensation followed by a cyclodehydration. wikipedia.orgorganic-chemistry.orgnih.gov

While these classic methods are robust for creating a variety of substituted quinolines, modern advancements have led to the development of novel MCRs specifically designed for the regioselective synthesis of halo-substituted quinolines, including those with bromine at the C-3 position.

A significant contemporary strategy involves a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne. acs.orgacs.org This method provides direct and regioselective access to 3-bromoquinoline derivatives. In this reaction, an arylmethyl azide is treated with a strong acid, such as trifluoromethanesulfonic acid (TfOH), to generate an N-aryliminium ion in situ. This electrophilic intermediate is then trapped by a 1-bromoalkyne. The subsequent cyclization and oxidation yield the final 3-bromoquinoline product. acs.org

The reaction begins with the acid-promoted rearrangement of an arylmethyl azide to form the N-aryliminium ion. This is followed by a formal [4+2] cycloaddition with the 1-bromoalkyne. The resulting dihydroquinoline intermediate is then oxidized, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to afford the aromatic 3-bromoquinoline. acs.org

Researchers have successfully applied this methodology to synthesize a range of 3-bromoquinoline derivatives with various substituents on the quinoline core. The reaction tolerates different functional groups on both the arylmethyl azide and the bromoalkyne starting materials. For instance, the reaction of various substituted benzyl (B1604629) azides with bromophenylacetylene has been shown to produce the corresponding 3-bromo-4-phenylquinolines in moderate to good yields. acs.org

Below is a table summarizing the synthesis of several 3-bromo-4-phenylquinoline derivatives using this multi-component approach. acs.org

| Entry | Arylmethyl Azide Substituent | Product | Yield (%) |

| 1 | H | 3-Bromo-4-phenylquinoline | 71 |

| 2 | 6-tert-Butyl | 3-Bromo-6-(tert-butyl)-4-phenylquinoline | 69 |

| 3 | 6-Phenyl | 3-Bromo-4,6-diphenylquinoline | 75 |

| 4 | 5-Chloro | 3-Bromo-5-chloro-4-phenylquinoline | 31 |

| 5 | 6-Chloro | 3-Bromo-6-chloro-4-phenylquinoline | 62 |

| 6 | 6-Bromo | 3,6-Dibromo-4-phenylquinoline | 68 |

| 7 | 6-Fluoro | 3-Bromo-6-fluoro-4-phenylquinoline | 75 |

| 8 | 8-Fluoro | 3-Bromo-8-fluoro-4-phenylquinoline | 41 |

This MCR strategy highlights a significant advancement in the targeted synthesis of 3-haloquinolines, providing a reliable and regioselective pathway that complements traditional methods. acs.org

Spectroscopic and Advanced Analytical Methodologies in 3 Bromoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-bromoquinoline (B21735). It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectroscopy are indispensable tools for monitoring chemical reactions and elucidating reaction mechanisms involving 3-bromoquinoline. nih.goved.ac.uk In mechanistic studies, NMR allows for the non-destructive, quantitative analysis of reaction mixtures in real-time. nih.gov For instance, in reactions such as nucleophilic substitution or metal-catalyzed cross-coupling where 3-bromoquinoline is a substrate, NMR is used to track the disappearance of starting material and the appearance of products. By monitoring the changes in chemical shifts and signal integrations over time, reaction kinetics can be determined. ed.ac.uk

Key applications include:

Identification of Intermediates: Transient intermediates in a reaction pathway can often be detected and characterized by their unique NMR signatures, providing direct evidence for a proposed mechanism.

Kinetic Analysis: By acquiring spectra at regular intervals, the concentration of reactants, products, and intermediates can be quantified, allowing for the determination of reaction rates and orders. ed.ac.uk

Isotope Labeling Studies: Using isotopically labeled versions of 3-bromoquinoline (e.g., with ¹³C or ²H) can help trace the fate of specific atoms throughout a reaction, confirming bond-making and bond-breaking steps.

For example, in the study of halogenation reactions on the quinoline (B57606) core, NMR can precisely identify the position of substitution by analyzing the changes in the coupling patterns and chemical shifts of the aromatic protons. rsc.org The distinct electronic environment of each proton and carbon in the 3-bromoquinoline molecule gives rise to a characteristic spectrum, which is altered in a predictable way upon chemical transformation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 3-Bromoquinoline

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 151.0 |

| H2 | 8.95 (d) | - |

| C3 | - | 120.5 |

| C4 | - | 136.2 |

| H4 | 8.25 (s) | - |

| C4a | - | 147.1 |

| C5 | - | 129.3 |

| H5 | 8.10 (d) | - |

| C6 | - | 128.1 |

| H6 | 7.65 (t) | - |

| C7 | - | 129.8 |

| H7 | 7.80 (t) | - |

| C8 | - | 127.9 |

| H8 | 7.95 (d) | - |

| C8a | - | 147.8 |

Note: Data are approximate and can vary based on solvent and experimental conditions. 'd' denotes doublet, 't' denotes triplet, 's' denotes singlet.

While 1D NMR provides chemical shifts, two-dimensional (2D) NMR experiments are crucial for establishing the covalent framework of the molecule by revealing through-bond and through-space correlations between nuclei. acs.org For complex aromatic systems like substituted quinolines, 1D spectra can suffer from signal overlap, making unambiguous assignments difficult. 2D NMR resolves this by spreading the signals across a second frequency dimension. acs.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are spin-spin coupled, typically over two to three bonds (²J or ³J coupling). youtube.com In a COSY spectrum of 3-bromoquinoline, cross-peaks would appear between H2 and H4 (a four-bond W-coupling), H5 and H6, H6 and H7, and H7 and H8. This allows for the sequential assignment of protons within the two separate ring systems (the pyridine (B92270) and benzene (B151609) rings). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly to the carbons they are attached to (¹J coupling). youtube.com Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. This technique is invaluable for assigning the carbon signals based on the already-assigned proton spectrum. For 3-bromoquinoline, it would directly link H2 to C2, H4 to C4, H5 to C5, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). youtube.com HMBC is critical for connecting structural fragments and identifying quaternary carbons (those without attached protons). For example, in 3-bromoquinoline, the H2 proton would show a correlation to C4 and C8a, while H8 would show correlations to C6 and C4a, confirming the fusion of the two rings and the relative positions of the substituents. clockss.org

Mass Spectrometry (MS) and Tandem MS for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

In electron ionization mass spectrometry (EI-MS), the 3-bromoquinoline molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, [M]•+) and subsequent fragmentation. The analysis of these fragment ions provides a "fingerprint" that aids in structural elucidation. ponder.ing

For 3-bromoquinoline (C₉H₆BrN), the molecular ion region is highly characteristic due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info This results in two molecular ion peaks of almost equal intensity at m/z 207 and 209, corresponding to [C₉H₆⁷⁹BrN]•+ and [C₉H₆⁸¹BrN]•+, respectively. This M/M+2 pattern is a definitive indicator of a monobrominated compound. youtube.com

The primary fragmentation pathways for 3-bromoquinoline can be predicted based on the stability of the resulting ions and neutral losses:

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a quinoline cation at m/z 128. This is often a prominent peak.

Loss of HCN: A characteristic fragmentation of quinoline and other nitrogen-containing heterocycles is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the pyridine ring. This can occur from the [M-Br]⁺ fragment to yield an ion at m/z 101.

Ring Cleavage: Further fragmentation can lead to the formation of smaller aromatic ions, such as the phenyl cation (m/z 77) or benzyne-type fragments.

Computational chemistry can be used to predict and support proposed fragmentation mechanisms by calculating the relative energies of different fragment ions and the transition states connecting them, providing a more robust interpretation of the observed mass spectrum. nih.gov

Table 2: Predicted Major EI-MS Fragments for 3-Bromoquinoline

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 207/209 | [C₉H₆BrN]•+ (Molecular Ion) | - |

| 128 | [C₉H₆N]⁺ | •Br |

| 101 | [C₈H₅]⁺ | •Br, HCN |

| 77 | [C₆H₅]⁺ | •Br, C₃HN |

While low-resolution mass spectrometry provides nominal masses, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio to several decimal places. nih.gov This high accuracy allows for the unambiguous determination of a compound's elemental composition. Because the exact mass of each element is unique and not an integer (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ⁷⁹Br = 78.918337), the precise mass of a molecule is unique to its specific elemental formula. youtube.com

For 3-bromoquinoline hydrochloride, HRMS can definitively confirm the elemental formula C₉H₆BrN by matching the experimentally measured exact mass with the theoretically calculated mass. For example, the calculated exact mass for the protonated molecule [C₉H₆⁷⁹BrN + H]⁺ is 207.9816. An experimental HRMS measurement that corresponds to this value within a few parts per million (ppm) provides high confidence in the assigned formula, distinguishing it from other potential isobaric compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

In the IR spectrum of 3-bromoquinoline, characteristic absorption bands would be observed for:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the aromatic quinoline ring system occur in the 1400-1650 cm⁻¹ range.

C-H bending: In-plane and out-of-plane C-H bending vibrations are found in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of out-of-plane bending bands can be indicative of the substitution pattern on the aromatic rings.

C-Br stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. s-a-s.org While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. youtube.com Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 3-bromoquinoline, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.

To aid in the precise assignment of vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. core.ac.ukresearchgate.net These calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed and reliable assignment of each observed band to a specific molecular motion can be achieved. uit.nowisc.edu

Table 3: Selected Vibrational Modes and Frequencies for 3-Bromoquinoline

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR & Raman |

| Aromatic Ring (C=C, C=N) Stretch | 1400 - 1650 | IR & Raman |

| In-plane C-H Bend | 1000 - 1300 | IR |

| Out-of-plane C-H Bend | 650 - 900 | IR |

| C-Br Stretch | 500 - 600 | IR & Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules in the crystal lattice. The resulting crystal structure offers detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound (C₉H₇BrClN), a single-crystal X-ray diffraction analysis would reveal the protonation of the quinoline nitrogen atom, forming the quinolinium cation. Key structural features that would be elucidated include:

The planarity of the quinoline ring system.

The specific bond lengths and angles of the C-Br, C-N, and C-C bonds within the aromatic system.

The ionic interaction between the protonated quinolinium cation and the chloride anion.

The nature of intermolecular forces, including potential hydrogen bonds between the N-H group and the chloride ion, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

As of the latest literature review, a detailed single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, a Japanese patent describes a method for producing high-purity 3-bromoquinoline which involves the recrystallization of 3-bromoquinoline hydrobromide, a closely related salt, from a mixed solvent of water and an alcohol. google.com This process suggests that a well-defined crystalline salt is formed, which is a prerequisite for single-crystal X-ray diffraction studies. The principles of X-ray crystallography remain the gold standard for such solid-state structural determination.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a sample. This method serves to verify the empirical and molecular formula of a synthesized compound, providing a fundamental check of its purity and identity. For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₉H₇BrClN, and the atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, Chlorine, and Nitrogen).

The comparison between the experimentally determined elemental composition of a sample and the calculated theoretical values is a critical step in its characterization. A close correlation between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized with a high degree of purity.

Table 1: Theoretical Elemental Composition of this compound (Based on the molecular formula C₉H₇BrClN with a molecular weight of 244.52 g/mol )

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 44.21 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 2.89 |

| Bromine | Br | 79.90 | 1 | 79.90 | 32.68 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.50 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.73 |

Note: The molecular weight and mass percentages are calculated using standard atomic weights and may vary slightly depending on the values used.

Integration of Spectroscopic Data for Comprehensive Structural Assignments

While X-ray crystallography provides a definitive solid-state structure, a combination of spectroscopic techniques is necessary for a complete structural assignment, particularly for confirming the structure in solution and for routine characterization. The data from various spectroscopic methods are integrated to build a cohesive and comprehensive picture of the molecule's structure. For this compound, key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

The formation of the hydrochloride salt from 3-bromoquinoline induces characteristic changes in the spectroscopic data:

NMR Spectroscopy: In ¹H NMR, the protonation of the quinoline nitrogen leads to a significant downfield shift of the protons on the heterocyclic ring, particularly the proton at the 2-position, due to the increased positive charge and resulting deshielding. The emergence of a broad signal corresponding to the N-H proton, which may couple with adjacent protons, is also a key indicator. In ¹³C NMR, the carbon atoms adjacent to the protonated nitrogen (C2 and C8a) would also be expected to shift downfield.

IR Spectroscopy: The most notable change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in a quinolinium salt. The C=N stretching vibration of the quinoline ring may also shift to a higher wavenumber.

UV-Vis Spectroscopy: The electronic absorption spectrum of the quinoline ring system is sensitive to pH. Protonation of the nitrogen atom to form the hydrochloride salt typically results in a bathochromic (red) shift of the absorption maxima compared to the free base, 3-bromoquinoline.

By combining the information from these spectroscopic methods with the compositional data from elemental analysis, a confident and comprehensive structural assignment of this compound can be achieved.

Table 2: Summary of Expected Spectroscopic Shifts for this compound

| Spectroscopic Technique | Key Feature for 3-Bromoquinoline (Free Base) | Expected Change upon Formation of Hydrochloride Salt |

| ¹H NMR | Protons on the quinoline ring | Downfield shift of heterocyclic ring protons, especially at C2. Appearance of a broad N-H signal. |

| ¹³C NMR | Carbon signals of the quinoline ring | Downfield shift of carbons adjacent to nitrogen (C2, C8a). |

| IR Spectroscopy | C=N stretching vibration | Appearance of a broad N⁺-H stretch (2500-3000 cm⁻¹). Shift of C=N stretch to higher frequency. |

| UV-Vis Spectroscopy | Absorption maxima of the quinoline system | Bathochromic (red) shift of absorption bands. |

Theoretical and Computational Studies of 3 Bromoquinoline

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)